Ethyl 2-(4-formyl-2-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, or EFNA, is an organic compound that is widely used in scientific research and industrial applications. The compound is a colorless liquid with a sweet odor, and is soluble in most organic solvents. EFNA is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a dye in the production of pharmaceuticals. EFNA is also used as a fluorescent probe in biological research, and is known for its ability to bind to proteins and other biological molecules.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-(4-formyl-2-nitrophenoxy)acetate is used as a precursor for dual hypoglycemic agents, showing potential in the development of novel treatments for diabetes. The product was characterized using various NMR techniques and X-ray crystallography, indicating its crystallization in the triclinic crystal system and the importance of non-covalent interactions in its molecular packing (Altowyan et al., 2022).
Anticancer and Anti-Inflammatory Potential
- Derivatives of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate have been studied for their potential as anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising activities in these areas (Rani et al., 2014).
Corrosion Inhibition
- Ethyl 2-(4-formyl-2-nitrophenoxy)acetate derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution. These derivatives were found to be highly effective, following the Langmuir adsorption model (Lgaz et al., 2017).
Environmental and Biochemical Applications
- In environmental science, nitrophenols, including derivatives of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, have been studied for their toxicity and degradability in anaerobic systems. These studies are crucial for understanding the environmental impact and treatment of industrial pollutants (Uberoi & Bhattacharya, 1997).
Chemical Synthesis and Reactivity
- The compound has been used in various chemical synthesis processes, demonstrating its versatility in producing biologically active compounds and intermediates. This includes its use in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate in the synthesis of many biologically active compounds (Xiong et al., 2019).
properties
IUPAC Name |
ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLACWKNDNQPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415456 | |
Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
CAS RN |
420786-61-4 | |
Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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